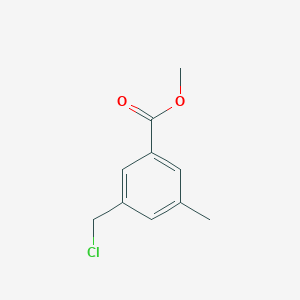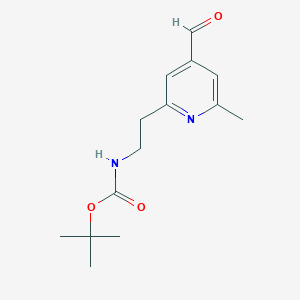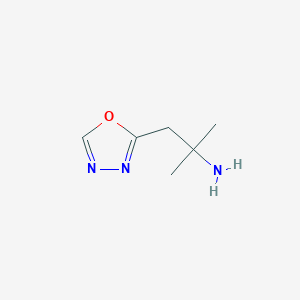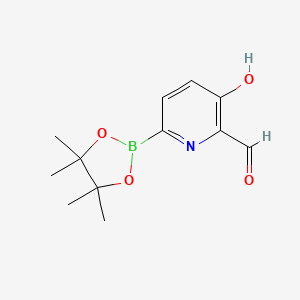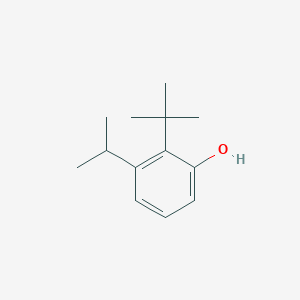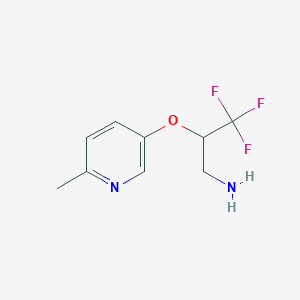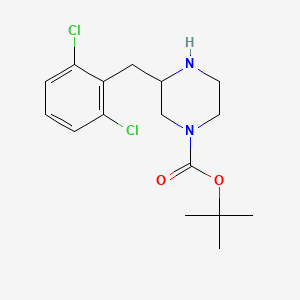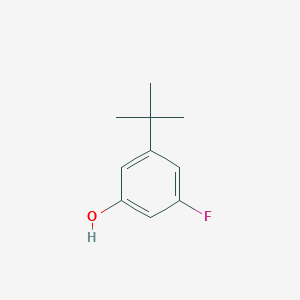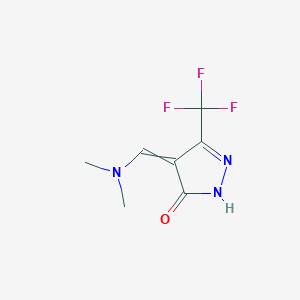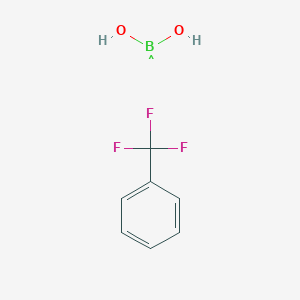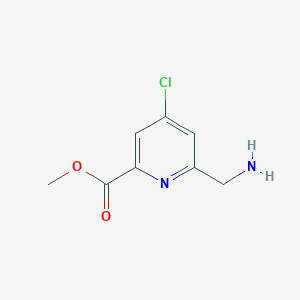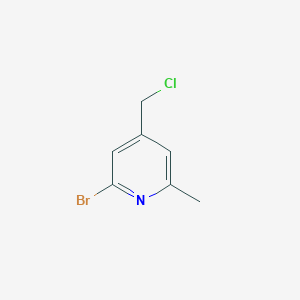
2-Bromo-4-(chloromethyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(chloromethyl)-6-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-6-methylpyridine typically involves the bromination and chloromethylation of 6-methylpyridine. One common method includes:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chloromethylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 2-bromo-4-(chloromethyl)-6-pyridinecarboxylic acid.
Reduction: Formation of 2-bromo-4-methyl-6-methylpyridine.
Aplicaciones Científicas De Investigación
2-Bromo-4-(chloromethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(chloromethyl)-6-methylpyridine involves its interaction with molecular targets through its reactive bromine and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to inhibition or modification of their function. The compound’s ability to undergo nucleophilic substitution makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloromethylpyridine: Lacks the methyl group at the 6-position, making it less sterically hindered.
2-Chloro-4-(chloromethyl)-6-methylpyridine: Substitutes chlorine for bromine at the 2-position, affecting its reactivity and selectivity.
2-Bromo-4-(methylthio)-6-methylpyridine: Contains a methylthio group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
2-Bromo-4-(chloromethyl)-6-methylpyridine is unique due to the combination of bromine, chloromethyl, and methyl groups on the pyridine ring. This specific arrangement provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H7BrClN |
|---|---|
Peso molecular |
220.49 g/mol |
Nombre IUPAC |
2-bromo-4-(chloromethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,4H2,1H3 |
Clave InChI |
DPQZUKALVPILNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852096.png)
